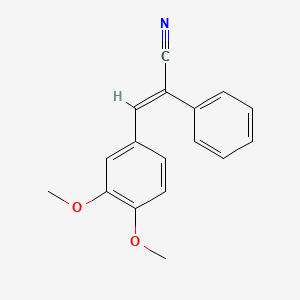

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile is an organic compound characterized by the presence of a nitrile group attached to an acrylonitrile backbone, with two aromatic rings substituted with methoxy groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylacetonitrile in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced nitrile derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho to the methoxy groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Reduced nitrile derivatives.

Substitution: Halogenated or alkylated aromatic compounds.

科学研究应用

Based on the search results, the compound "(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile" is a nitrile compound that has applications in chemical synthesis . The search results describe the use of related nitriles in various chemical reactions and pharmaceutical preparations .

Synthesis and Use of Nitrile Compounds

Nitrile Preparation:

- One method details the preparation of a nitrile involves adding triphenylphosphine to a solution of 2-(3,4-dimethoxyphenyl)-1-ethanol in dichloromethane, followed by bromine. The resulting product is then reacted with sodium cyanide in acetonitrile to yield the desired nitrile compound .

- Another method involves reacting 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid with N-methylphenethylamine in toluene to form an amide, which can then be reduced to form verapamil .

Reactions and Applications:

- Synthesis of Fluorene Derivatives: Acrylonitriles are used in the synthesis of fluorene derivatives. For example, (E)-2-benzoyl-3-(2-(phenylethynyl)cyclohex-1-en-1-yl)acrylonitrile is used to synthesize 5-(4-methoxybenzyl)-11-phenyl-2,3,4,11-tetrahydro-1H-benzo[a]fluorene-6-carbonitrile .

- Catalysis: Iron-catalyzed chemoselective α-alkylation and deuteration reactions have been performed using similar nitrile compounds. For instance, 2-(3,4-Dimethoxyphenyl)-3-methylbut-2-enenitrile can be purified via silica-gel column chromatography .

- Pharmaceutical Applications: Chiral nitriles are used as intermediates in the preparation of enantiomerically-enriched verapamil, a drug used to treat hypertension and angina . The process involves forming an amide from 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid and homoveratrylamine, followed by reduction .

Cosmetics: - Polymers and synthetic polymers are used in cosmetics as film formers, fixatives, and rheology modifiers . These polymers can be incorporated into nanoparticles for the delivery of fragrances and active nutrients, enhancing their release profile and bioactivity on the skin .

作用机制

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

(2E)-3-(3,4-dimethoxyphenyl)acrylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

(2E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)-2-propen-1-one: Contains a hydroxyphenyl group and a propenone backbone.

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one: Features a naphthalenone structure with a similar methoxyphenyl substitution.

Uniqueness

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile is unique due to its specific combination of functional groups and aromatic substitutions, which confer distinct chemical and biological properties. Its nitrile group, in particular, allows for diverse chemical modifications and applications in various fields.

生物活性

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's antibacterial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the molecular formula C₁₇H₁₅N₁O₂ and a molecular weight of 273.31 g/mol. Its structure features a double bond between the second and third carbon atoms of the acrylonitrile moiety, with a 3,4-dimethoxyphenyl group enhancing its lipophilicity and potential biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits moderate antibacterial activity against several Gram-positive bacteria. A study published in "Letters in Applied Microbiology" highlighted its effectiveness against Staphylococcus aureus and Bacillus subtilis, suggesting potential as an antibacterial agent.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Moderate activity observed |

| Bacillus subtilis | Moderate activity observed |

Anti-inflammatory Properties

In addition to its antibacterial effects, preliminary studies suggest that the compound may possess anti-inflammatory properties. The structural features of this compound allow it to interact with various biological targets involved in inflammatory pathways. These interactions may inhibit pro-inflammatory cytokine production or modulate signaling pathways associated with inflammation.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of methoxy groups on the phenyl ring is believed to enhance these effects by facilitating cellular uptake .

Case Study: Cell Line Studies

A study assessing the effects on different cancer cell lines revealed that derivatives of this compound showed significant growth inhibition:

| Compound | GI50 (nM) | Cancer Cell Line |

|---|---|---|

| Derivative 1 | 18 | MCF-7 |

| Derivative 2 | <10 | A549 |

| Derivative 3 | 13 | HeLa |

These findings indicate that modifications to the compound's structure can significantly influence its anticancer efficacy .

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level. The nitrile group can participate in hydrogen bonding or act as an electrophile, while the aromatic rings engage in π-π interactions. This allows modulation of various biological pathways related to inflammation and cancer progression .

属性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQFKZSOPMQHDN-GDNBJRDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21132-40-1 |

Source

|

| Record name | Cinnamonitrile, 3,4-dimethoxy-alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021132401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。